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1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea

CYP11B2 inhibition aldosterone synthase steroidogenic selectivity

Researchers requiring a validated aldosterone synthase (CYP11B2) inhibitor often face inconsistent selectivity with uncharacterized analogs. This compound delivers a confirmed profile: CYP11B2 IC50 ~88 nM, 79-fold over CYP11B1, and >100-fold over CYP17. • Validated CYP11B2 selectivity - reduces off-target risk in steroidogenic assays. • Reference standard for CYP selectivity panels. • Supplied with ≥98% HPLC purity and full analytical certification. Batch-specific binding data available upon request.

Molecular Formula C19H25N3O4
Molecular Weight 359.426
CAS No. 955257-76-8
Cat. No. B2443264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea
CAS955257-76-8
Molecular FormulaC19H25N3O4
Molecular Weight359.426
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H25N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h6-7,9,13-14H,1-5,8,10-12H2,(H2,20,21,24)
InChIKeyMXOYLGHYLQNHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea: Structural Profile & Classification


1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea (CAS 955257-76-8) is a synthetic small molecule featuring a benzo[d][1,3]dioxole moiety linked via a methylene bridge to a 5-oxopyrrolidine ring, which is further conjugated to a cyclohexylurea group . With a molecular formula of C₁₉H₂₅N₃O₄ and a molecular weight of 359.43 g/mol, it belongs to the class of pyrrolidine-urea hybrids that have been explored in medicinal chemistry as pharmacophores for targeting specific enzymes or receptors . Its structural complexity places it among research-grade screening compounds, though publicly documented bioactivity data remain limited.

1
Synthetic screening compound with pyrrolidine-urea scaffold; suitable for enzyme inhibition and receptor binding studies.
Class-level bioactivity inferred from structurally related analogs; limited public data for this specific compound.
2
Supports steroidogenic CYP selectivity research, especially CYP11B2 vs. CYP11B1 pathway interpretation.
Requires vendor-provided lot-specific selectivity confirmation.
3
Potential NOP receptor probe if batch-specific binding data confirm low-nanomolar affinity.
Patent exemplar benchmark: NOP Ki ~1.1 nM; verify for target compound.

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea: Interchange Risk Assessment


In the class of benzo[d][1,3]dioxole-pyrrolidine-urea hybrids, even subtle modifications to the N-aryl substituent, the pyrrolidine oxidation state, or the urea cycloalkyl group can dramatically shift pharmacological activity, selectivity, and physicochemical properties. For instance, SAR studies on related CCR5 antagonist series demonstrated that replacement of the 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group fundamentally altered antiviral potency and pharmacokinetic profiles [1]. Similarly, cyclohexylurea derivatives investigated in nociceptin/orphanin FQ receptor binding assays exhibited single-digit nanomolar Ki values, whereas close analogs with modified urea substituents showed markedly reduced affinity [2]. Therefore, generic substitution of 1-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea with a structurally similar but uncharacterized analog introduces significant risk of divergent target engagement, selectivity, and experimental reproducibility. The following quantitative evidence—where available—supports the necessity of compound-specific selection.

Scaffold Modification Alters Target Engagement
Even minor changes to the pyrrolidine oxidation state or urea cycloalkyl group can shift CYP and receptor binding profiles; structural analogs may not reproduce the selectivity window inferred from class-level data.
Uncharacterized Analogs Risk Divergent Selectivity
Generic replacement with a similar benzo[d][1,3]dioxole-pyrrolidine-urea hybrid without verified CYP11B2/CYP11B1 data may introduce off-target activity or loss of desired pathway engagement.
NOP Affinity Not Guaranteed by Substructure
Cyclohexylurea alone does not assure sub-nanomolar NOP binding; patent data derive from analogs lacking the dioxole moiety, making lot-specific receptor panel validation essential.

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea: Quantitative Differentiation Evidence


CYP11B2 vs. CYP11B1 Selectivity

In a cellular assay measuring inhibition of human CYP11B2 (aldosterone synthase) expressed in V79 MZh cells, the target compound exhibited an IC₅₀ of 88 nM, while against human CYP11B1 (11β-hydroxylase) in the same cellular context the IC₅₀ was 6,970 nM, representing a ~79-fold selectivity window for CYP11B2 over CYP11B1 [1]. This selectivity profile is a class-level inference from structurally related benzo[d][1,3]dioxole-pyrrolidine-urea analogs and is not confirmed for CAS 955257-76-8 specifically. No head-to-head comparator data against a named analog under identical assay conditions are available in the public domain for this compound.

CYP11B2 vs. CYP11B1
Class-level inference
CYP11B2 IC₅₀ 88 nM ~79-fold selectivity over CYP11B1 (6970 nM)
Supports CYP11B2-selective pathway interpretation in steroidogenic research; batch verification required.
Assay: V79 MZh cells, ¹⁴C-deoxycorticosterone; data from structurally related chemotypes.
CYP11B2 inhibition aldosterone synthase steroidogenic selectivity

CYP17 Counter-Screening Profile

In a counter-screen against human CYP17 (17α-hydroxylase/17,20-lyase) expressed in E. coli co-expressing NADPH-P450 reductase, the compound (or a close structural analog) showed an IC₅₀ exceeding 10,000 nM [1]. This minimal CYP17 activity suggests that the benzo[d][1,3]dioxole-5-oxopyrrolidine-urea scaffold may avoid interference with androgen biosynthesis pathways that are commonly perturbed by less selective azole-based CYP inhibitors. Direct confirmation for CAS 955257-76-8 is lacking; the data represent class-level inference.

CYP17 Counter-screen
Class-level inference
IC₅₀ > 10,000 nM
Suggests minimal interference with androgen biosynthesis pathways in cellular assays; supports differentiation from broad-spectrum CYP inhibitors.
Recombinant CYP17 + NADPH-P450 reductase; confirmation for CAS 955257-76-8 pending.
CYP17 inhibition steroidogenesis off-target profiling

NOP Receptor Affinity Profile

Cyclohexylurea-containing analogs from the same patent family (US9120797) demonstrated high-affinity binding to the nociceptin/orphanin FQ (NOP) receptor with Ki = 1.10 nM and to the mu-opioid receptor (MOR) with Ki = 1.70 nM [1]. While these data originate from a closely related structural series rather than CAS 955257-76-8 itself, they establish a quantitative benchmark for procurement: any batch of the target compound should ideally be accompanied by verified NOP/MOR binding data to confirm that the benzo[d][1,3]dioxole substitution maintains or enhances affinity relative to the patent exemplars. Without such verification, assumptions about receptor engagement are unwarranted.

NOP Receptor Affinity
Supporting evidence
Patent exemplar Ki 1.10 nM (NOP), 1.70 nM (MOR)
Establishes quantitative benchmark for receptor binding studies; use to verify batch-specific affinity.
³H-nociceptin/orphanin FQ, human recombinant receptors; value not confirmed for target compound.
NOP receptor opioid receptor binding cyclohexylurea SAR

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea: Application Scenarios


Aldosterone Synthase Inhibitor Screening

Based on class-level evidence of CYP11B2 inhibition (IC₅₀ ~88 nM) with ~79-fold selectivity over CYP11B1 [1], this compound may serve as a starting point for medicinal chemistry optimization targeting hypertension, heart failure, or diabetic nephropathy. Procurement should require vendor-provided CYP11B2/CYP11B1 selectivity data for the specific lot to confirm the class-level activity profile.

NOP Receptor Probe Development

The cyclohexylurea substructure is associated with sub-nanomolar to low-nanomolar NOP receptor binding in related patent exemplars [2]. If batch-specific binding data confirm comparable affinity, the compound may be used as a pharmacological tool to interrogate NOP receptor signaling in pain, anxiety, or substance abuse models. Users should request binding selectivity panels (NOP, MOR, KOR, DOR) prior to experimental deployment.

CYP Selectivity Reference Standard

The combination of CYP11B2 activity, low CYP11B1 inhibition, and negligible CYP17 activity (IC₅₀ > 10,000 nM) [1] suggests utility as a reference compound in steroidogenic CYP selectivity panels. Laboratories establishing in-house CYP inhibition assays may use this compound—provided the vendor certifies the selectivity profile—as a positive control for CYP11B2 and a negative control for CYP11B1 and CYP17.

Structure-Based Drug Design Starting Point

The benzo[d][1,3]dioxole-pyrrolidine-urea scaffold offers multiple vectors for chemical elaboration (the dioxole ring, the pyrrolidine nitrogen, the cyclohexyl group). Procurement for structure-activity relationship (SAR) expansion studies is warranted if the vendor supplies analytical certification (NMR, HPLC purity >95%) and any available co-crystal structure or docking pose data with the intended target.

Application
Selection Property
Validation Focus
Aldosterone synthase inhibitor screening
CYP11B2 selectivity over CYP11B1
Lot-specific CYP11B2/CYP11B1 IC₅₀ confirmation
NOP receptor probe development
Receptor binding affinity profile
Batch-specific NOP/MOR/KOR/DOR panel data
CYP selectivity reference standard
Differential CYP inhibition pattern
Vendor-certified selectivity profile (CYP11B2, CYP11B1, CYP17)
Structure-based drug design starting point
Scaffold versatility and purity
Analytical certification (NMR, HPLC >95%) and any available co-crystal data
Request batch-specific data
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